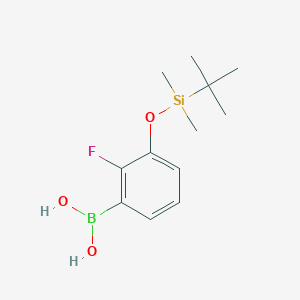

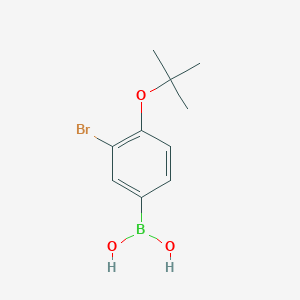

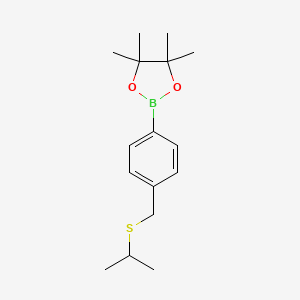

2-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester; 96%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis .

Molecular Structure Analysis

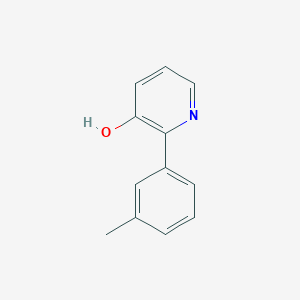

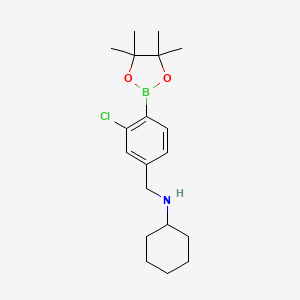

The molecular structure of 2-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester is represented by the linear formula C19H29BClNO2 .Chemical Reactions Analysis

Pinacol boronic esters, including 2-Chloro-4-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester, are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis

The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally . Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For pinacol ester, differences between particular solvents are small .科学的研究の応用

Solubility in Organic Solvents

Phenylboronic acid and its esters, including pinacol esters, have been studied for their solubility in various organic solvents. Phenylboronic acid shows high solubility in ethers and ketones, moderate in chloroform, and very low in hydrocarbons. The pinacol ester versions exhibit better solubility across all tested solvents, with the highest solubility observed in chloroform (Leszczyński, Hofman, & Sporzyński, 2020).

Synthesis of H2O2-Cleavable Poly(ester-amide)s

Phenylboronic acid esters are utilized in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles due to their degradation in response to hydrogen peroxide (Cui, Zhang, Du, & Li, 2017).

Waste-free Solid-State Protection

Phenylboronic acid, including its pinacol ester forms, can react with various compounds to form cyclic phenylboronic amides or esters in a waste-free, solid-state process. This method offers a pure product without the need for purifying workup, demonstrating its potential in protective syntheses (Kaupp, Naimi-Jamal, & Stepanenko, 2003).

Phosphorescence Properties

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence properties in the solid state at room temperature. This discovery is notable as it challenges the general notion that phosphorescent organic molecules require heavy atoms or carbonyl groups (Shoji et al., 2017).

Hydrolysis at Physiological pH

Phenylboronic pinacol esters, including the specific compound , have been studied for their susceptibility to hydrolysis, especially at physiological pH. This property is crucial for considering their use in pharmacological applications (Achilli et al., 2013).

Oxidation and Temperature Dual Responsive Polymers

These esters are used in the synthesis of oxidation and temperature dual responsive copolymers. Such polymers have applications in smart nanomedicines, particularly in triggering responses to oxidation stress (Zhang et al., 2016).

作用機序

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound, being a boronic ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. It is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, as a boronic ester, participates in this reaction, leading to the formation of new C–C bonds.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water . Hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters, which impacts their stability, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment.

将来の方向性

特性

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)16-11-10-14(12-17(16)21)13-22-15-8-6-5-7-9-15/h10-12,15,22H,5-9,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPRAXKEEPZKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。